2-{5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID
Overview
Description
2-{5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID typically involves the condensation of 3-bromobenzaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-{5-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID
- **2-{5-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID
- **2-{5-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID
Uniqueness
2-{5-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}ACETIC ACID is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(5E)-5-[(3-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO4S/c13-8-3-1-2-7(4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHFXNOVOOOKR-WEVVVXLNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=O)S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/2\C(=O)N(C(=O)S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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